Piperidine, 1-(iminophenylmethyl)-
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Overview
Description
1-Phenyl-1-(piperidin-1-yl)methanimine is an organic compound with the molecular formula C₁₂H₁₆N₂. It is a derivative of methanimine, where the hydrogen atom is replaced by a phenyl group and a piperidinyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-1-(piperidin-1-yl)methanimine can be synthesized through the condensation reaction between aniline and piperidine. The reaction typically involves the use of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate the formation of the imine bond .
Industrial Production Methods
In industrial settings, the synthesis of 1-phenyl-1-(piperidin-1-yl)methanimine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1-(piperidin-1-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-Phenyl-1-(piperidin-1-yl)methanimine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-phenyl-1-(piperidin-1-yl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1-(pyrrolidin-1-yl)methanimine
- 1-Phenyl-1-(morpholin-1-yl)methanimine
- 1-Phenyl-1-(piperazin-1-yl)methanimine
Uniqueness
1-Phenyl-1-(piperidin-1-yl)methanimine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidinyl group enhances its stability and reactivity compared to other similar compounds .
Properties
CAS No. |
55661-47-7 |
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Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
phenyl(piperidin-1-yl)methanimine |
InChI |
InChI=1S/C12H16N2/c13-12(11-7-3-1-4-8-11)14-9-5-2-6-10-14/h1,3-4,7-8,13H,2,5-6,9-10H2 |
InChI Key |
SXLQOPCLRPCURO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=N)C2=CC=CC=C2 |
Origin of Product |
United States |
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